![molecular formula C8H11NO3 B2387383 Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate CAS No. 1628783-91-4](/img/structure/B2387383.png)

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

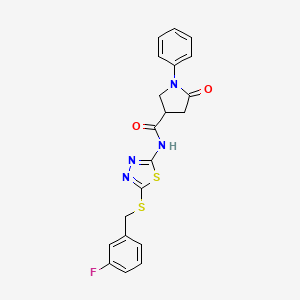

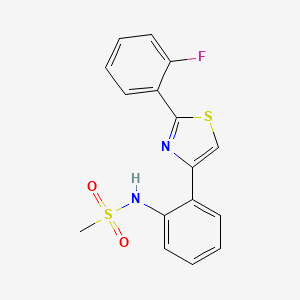

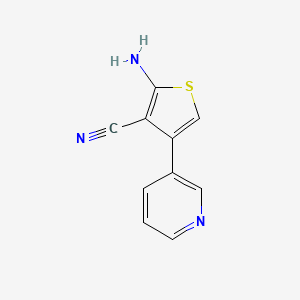

“Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1628783-91-4 . It has a molecular weight of 169.18 . Its physical form is solid .

Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Molecular Structure Analysis

The InChI code for “Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” is 1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

“Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” is a solid substance .Applications De Recherche Scientifique

Synthesis Techniques

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate and its derivatives have been utilized in various synthesis techniques. For instance, Mollet et al. (2012) demonstrated a stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, suggesting a methodology for drug design (Mollet, D’hooghe, & Kimpe, 2012). Similarly, Onogi et al. (2012) reported the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing a stereoselective substitution reaction (Onogi, Higashibayashi, & Sakurai, 2012).

Structural and Chemical Analysis

Several studies have focused on the structural and chemical properties of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate derivatives. For example, Molchanov et al. (2003) explored the reaction of substituted methyl triazabicyclooctene-carboxylates with iodinating agents, leading to the formation of methyl 6-iodo-3-azabicyclohexane-carboxylates (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003). Guideri and Ponticelli (2012) isolated and characterized methyl 3-oxo-3-thia-2-azabicyclohept-5-en-2-carboxylates, providing insights into their chemical behavior (Guideri & Ponticelli, 2012).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, these compounds have shown potential. Singh and Micetich (2003) discussed the antitumor activity of 4-oxa-1-azabicycloheptan-7-one derivatives, highlighting their structure-activity relationship (Singh & Micetich, 2003). Kou et al. (2017) synthesized novel morpholine amino acids derived from this chemical class, suggesting their use in modulating drug candidates' properties (Kou, Zhu, Liu, Shen, Wu, & Hu, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGCJUISTCIAGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2387300.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2387301.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2387303.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)

![1-allyl-4-(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387314.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)

![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)

![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B2387322.png)